molecular formula C13H12BClO3 B8505764 (2-(Benzyloxy)-4-chlorophenyl)boronic acid

(2-(Benzyloxy)-4-chlorophenyl)boronic acid

Cat. No. B8505764
M. Wt: 262.50 g/mol
InChI Key: DBZBOZFHKIZHQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-(Benzyloxy)-4-chlorophenyl)boronic acid is a useful research compound. Its molecular formula is C13H12BClO3 and its molecular weight is 262.50 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-(Benzyloxy)-4-chlorophenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-(Benzyloxy)-4-chlorophenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(2-(Benzyloxy)-4-chlorophenyl)boronic acid

Molecular Formula

C13H12BClO3

Molecular Weight

262.50 g/mol

IUPAC Name

(4-chloro-2-phenylmethoxyphenyl)boronic acid

InChI

InChI=1S/C13H12BClO3/c15-11-6-7-12(14(16)17)13(8-11)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2

InChI Key

DBZBOZFHKIZHQC-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)Cl)OCC2=CC=CC=C2)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-bromo-4-chloro-2-[(phenylmethyl)oxy]benzene (2.976 g, 10 mmol) in dry tetrahydrofuran (40 ml) was cooled to −100° C. n-Butyl lithium, 1.6M solution in hexanes (6.9 ml, 11 mmol) was added dropwise over 10 min under nitrogen. The reaction mixture was then allowed to warm to −70° C. for 1 h. Triisopropylborate (5.514, 30 mmol) was added dropwise under nitrogen. The cooling bath was then removed and the reaction mixture was allowed to warm to room temperature before being quenched with 2N hydrochloric acid (30 mL) and stirred vigorously at room temperature for 1 h. The product was then extracted with ether, dried over magnesium sulphate and evaporated down to an oil which was dissolved in iso-hexane and the solid which separated out was filtered off and dried. Yield 1.89 g.
Quantity
2.976 g
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reactant
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solution
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hexanes
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6.9 mL
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40 mL
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30 mmol
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reactant
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